molecular formula C7H8N2O2 B035323 2,6-Diaminobenzoic acid CAS No. 102000-59-9

2,6-Diaminobenzoic acid

Cat. No.: B035323
CAS No.: 102000-59-9
M. Wt: 152.15 g/mol
InChI Key: CIEFZSDJGQKZNS-UHFFFAOYSA-N
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Description

2,6-Diaminobenzoic acid is an organic compound with the molecular formula C7H8N2O2. It is a derivative of benzoic acid, where two amino groups are substituted at the 2nd and 6th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diaminobenzoic acid can be synthesized through several methods. One common approach involves the reduction of 2,6-dinitrobenzoic acid using hydrogen in the presence of a catalyst. The reaction typically occurs in a solvent such as methanol or ethanol, and a catalyst like palladium on carbon (Pd/C) is used to facilitate the reduction process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,6-dinitrobenzoic acid. This method is preferred due to its efficiency and scalability. The reaction conditions include elevated temperatures and pressures to ensure complete reduction of the nitro groups to amino groups .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diaminobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Diaminobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-diaminobenzoic acid involves its ability to interact with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. In fluorescence assays, the compound reacts with nucleic acids to produce a fluorescent signal, allowing for the detection and quantification of these biomolecules .

Comparison with Similar Compounds

  • 2,3-Diaminobenzoic acid
  • 3,4-Diaminobenzoic acid
  • 3,5-Diaminobenzoic acid

Comparison: 2,6-Diaminobenzoic acid is unique due to the specific positioning of its amino groups, which influences its reactivity and applications. For example, 2,3-diaminobenzoic acid and 3,4-diaminobenzoic acid have different substitution patterns, leading to variations in their chemical behavior and uses .

Properties

IUPAC Name

2,6-diaminobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEFZSDJGQKZNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144525
Record name Benzoic acid, 2,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102000-59-9
Record name 2,6-Diaminobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102000-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,6-diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102000599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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